molecular formula C9H12F2O2 B2662815 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid CAS No. 2173999-40-9

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid

Cat. No. B2662815
M. Wt: 190.19
InChI Key: FDZWBXOJXZEZOZ-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the CAS Number: 2173999-40-9 . It has a molecular weight of 190.19 and its IUPAC name is 8,8-difluorobicyclo [5.1.0]octane-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is 1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a powder at room temperature . Additional physical and chemical properties such as boiling point, melting point, and density were not available in the search results .

Scientific Research Applications

Organic Synthesis and Fluorinated Compounds

The transformation of fluorotelomer alcohols to perfluorocarboxylic acids by soil bacteria indicates a pathway for environmental degradation of fluorinated compounds. This transformation is significant for understanding the fate of fluorinated pollutants in the environment (Liu et al., 2007). Furthermore, the use of Selectfluor, a potent electrophilic fluorinating agent, showcases its versatility in organic synthesis, including "fluorine-free" functionalizations (Yang et al., 2020). The application of fluorocyclization techniques to norbornenecarboxylic acids for generating fluorinatedγ-lactones demonstrates the utility of fluorinated intermediates in the synthesis of complex molecules (Serguchev et al., 2002).

Environmental Science and Degradation

Research on the biotransformation and biodefluorination of fluorotelomer alcohols by Pseudomonas strains provides insights into microbial pathways capable of degrading fluorinated organic compounds. This research is crucial for developing bioremediation strategies to mitigate the environmental impact of persistent fluorinated pollutants (Kim et al., 2012).

Novel Materials and Methodologies

The synthesis and characterization of three-ring mesogens containing p-carboranes, as compared to hydrocarbon analogs, highlight the role of fluorinated compounds in creating materials with unique properties, such as enhanced stability of nematic phases. This research has implications for the development of new materials for electronic and optical applications (Januszko et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements are also provided .

properties

IUPAC Name

8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZWBXOJXZEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid

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